molecular formula C7H13NO B13319880 6-Methoxy-1-azaspiro[3.3]heptane

6-Methoxy-1-azaspiro[3.3]heptane

Cat. No.: B13319880
M. Wt: 127.18 g/mol
InChI Key: NSLASSRUWPFIKL-UHFFFAOYSA-N
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Description

6-Methoxy-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. This compound is part of the azaspiro family, which is known for its diverse applications in medicinal chemistry and drug design. The spirocyclic structure imparts rigidity and three-dimensionality, making it an attractive scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and an isocyanate, followed by reduction of the resulting β-lactam ring. For example, the reaction between an endocyclic alkene and Graf’s isocyanate (ClO₂S NCO) yields a spirocyclic β-lactam, which can be reduced using alane (AlH₃) to produce 1-azaspiro[3.3]heptane .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of substituted alkenes to introduce various substituents to the cyclobutane ring. This modular approach allows for the production of large quantities of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or to reduce functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and alane (AlH₃) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

6-Methoxy-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the piperidine ring, which is commonly found in many bioactive compounds. This mimicry enables the compound to interact with various receptors and enzymes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1-azaspiro[3.3]heptane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

6-methoxy-1-azaspiro[3.3]heptane

InChI

InChI=1S/C7H13NO/c1-9-6-4-7(5-6)2-3-8-7/h6,8H,2-5H2,1H3

InChI Key

NSLASSRUWPFIKL-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CCN2

Origin of Product

United States

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